Purmorphamine

Übersicht

Beschreibung

Purmorphamin ist ein niedermolekularer Agonist, der für das Protein Smoothened entwickelt wurde, ein Schlüsselfaktor des Hedgehog-Signalwegs. Dieser Weg ist an verschiedenen biologischen Prozessen beteiligt, darunter Knochenwachstum, kardiovaskuläre Regeneration und Gehirnentwicklung . Purmorphamin wurde gezeigt, dass es die Osteogenese im Knochengewebe induziert und das Wachstum und die Differenzierung von Neuronen im Gehirn beeinflusst .

Wissenschaftliche Forschungsanwendungen

Purmorphamin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Wirkmechanismus

Purmorphamin entfaltet seine Wirkungen, indem es direkt an den Smoothened-Rezeptor bindet und diesen aktiviert, ein entscheidender Bestandteil des Hedgehog-Signalwegs . Diese Aktivierung führt zur Hochregulierung von nachgeschalteten Zielgenen, darunter Gli1 und Patched, die an der Osteogenese und Neurogenese beteiligt sind . Zu den beteiligten molekularen Zielstrukturen und Signalwegen gehören der Smoothened-Rezeptor und die Gli-Familie von Transkriptionsfaktoren .

Wirkmechanismus

Target of Action

Purmorphamine primarily targets the Smoothened (Smo) receptor , a critical component of the Hedgehog (Hh) signaling pathway . The Smo receptor plays a significant role in embryonic patterning, tissue regeneration, stem cell renewal, and cancer growth .

Mode of Action

This compound activates the Hedgehog pathway by directly binding to and activating the Smo receptor . This activation of Smo promotes the expression of Hh target genes by the Gli family of transcription factors .

Biochemical Pathways

The activation of the Smo receptor by this compound leads to the upregulation of the Sonic Hedgehog (Shh) signaling pathway . This pathway is a key component in embryonic development and adult stem cell function . After secretion, Shh binds to its receptor Ptch1, which suppresses the Smo receptor. Subsequently, this allows Gli-1/2 to enter the nucleus and initiate the expressions of target genes .

Result of Action

This compound has been shown to induce osteogenesis in bone tissue and influence the growth and differentiation of neurons in the brain . It also exerts neuroprotective effects in acute experimental ischemic stroke . In an experimental model of Multiple Sclerosis, this compound was found to mitigate neurobehavioral impairments and restore cellular and neurotransmitter abnormalities .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, in a hypoxic-ischemic (HI) brain injury model in neonatal mice, this compound was shown to attenuate acute brain injury, suppress neuro-inflammation and oxidative stress . .

Biochemische Analyse

Biochemical Properties

Purmorphamine interacts with several biomolecules, primarily the Smoothened receptor, a key part of the Hedgehog signaling pathway . It exhibits potent Smo-Shh agonistic activity, which is crucial in various biochemical reactions . The activation of the Smo-Shh pathway by this compound has been linked to neurogenesis and the restoration of behavioral and neurochemical deficits in experimental models .

Cellular Effects

This compound has a profound impact on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, this compound has been shown to promote Sonic Hedgehog-mediated neurogenesis . It also restores behavioral and neurochemical deficits in experimental models of Multiple Sclerosis .

Molecular Mechanism

This compound exerts its effects at the molecular level primarily by targeting and activating the Smoothened receptor, a critical component of the Hedgehog signaling pathway . This activation leads to both upregulation and downregulation of downstream target genes, including Gli1 and ptch .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has shown to exert long-term protective effects on tissue loss and improve neurobehavioral outcomes . It also increases the expression of synaptophysin and postsynaptic density protein 95 in hypoxic-ischemic treated mice, attenuating synaptic loss .

Dosage Effects in Animal Models

In animal models, the neuroprotective efficacy of this compound has been assessed at doses of 5 and 10 mg/kg, administered intraperitoneally . The study found that this compound mitigates neurobehavioral impairments induced by Ethidium Bromide, as well as restores cellular and neurotransmitter abnormalities .

Metabolic Pathways

This compound is involved in the Hedgehog signaling pathway, a key component in embryonic development and adult stem cell function . It activates this pathway, leading to a shift in metabolic pathways toward glycolysis .

Transport and Distribution

While specific transporters or binding proteins for this compound have not been explicitly identified, its primary target, the Smoothened receptor, is a seven-transmembrane protein . This suggests that this compound may be transported and distributed within cells and tissues via membrane transport mechanisms.

Subcellular Localization

The subcellular localization of this compound is closely tied to its target, the Smoothened receptor. As a seven-transmembrane protein, Smoothened is typically localized in the cell membrane . Therefore, it can be inferred that this compound, as an agonist of Smoothened, would also localize at the cell membrane to exert its effects.

Vorbereitungsmethoden

Purmorphamin wird durch eine Reihe von chemischen Reaktionen synthetisiert, an denen Purinderivate beteiligt sind. Der Syntheseweg beinhaltet typischerweise die Reaktion von Purin mit Naphthalen-1-yloxy- und 4-Morpholinophenylgruppen unter bestimmten Bedingungen . Industrielle Produktionsmethoden können die Optimierung dieser Reaktionen für höhere Ausbeuten und Reinheit umfassen, wobei häufig fortschrittliche Techniken wie die Hochleistungsflüssigkeitschromatographie (HPLC) zur Reinigung eingesetzt werden .

Analyse Chemischer Reaktionen

Purmorphamin unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Purmorphamin kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können die an den Purinring gebundenen funktionellen Gruppen modifizieren.

Substitution: Substitutionsreaktionen können verschiedene Substituenten in den Purinring einführen und so seine biologische Aktivität verändern.

Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene Katalysatoren zur Erleichterung von Substitutionsreaktionen . Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden.

Vergleich Mit ähnlichen Verbindungen

Purmorphamin ist einzigartig in seiner Fähigkeit, den Smoothened-Rezeptor selektiv zu aktivieren und die Osteogenese zu fördern. Ähnliche Verbindungen umfassen:

Cyclopamin: Ein Smoothened-Antagonist, der den Hedgehog-Signalweg hemmt.

SAG: Ein weiterer Smoothened-Agonist, der den Hedgehog-Signalweg aktiviert.

Im Vergleich zu diesen Verbindungen zeichnet sich Purmorphamin durch seine spezifische Aktivierung der Osteogenese und seine potenziellen therapeutischen Anwendungen bei knochenbezogenen Erkrankungen und neurodegenerativen Erkrankungen aus .

Eigenschaften

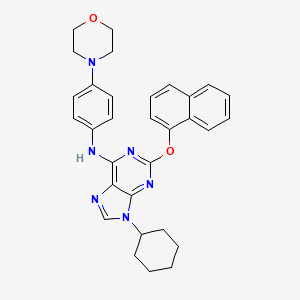

IUPAC Name |

9-cyclohexyl-N-(4-morpholin-4-ylphenyl)-2-naphthalen-1-yloxypurin-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H32N6O2/c1-2-9-25(10-3-1)37-21-32-28-29(33-23-13-15-24(16-14-23)36-17-19-38-20-18-36)34-31(35-30(28)37)39-27-12-6-8-22-7-4-5-11-26(22)27/h4-8,11-16,21,25H,1-3,9-10,17-20H2,(H,33,34,35) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYBHCRQFSFYWPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N2C=NC3=C(N=C(N=C32)OC4=CC=CC5=CC=CC=C54)NC6=CC=C(C=C6)N7CCOCC7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H32N6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20415293 | |

| Record name | Purmorphamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20415293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

520.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

483367-10-8 | |

| Record name | Purmorphamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=483367-10-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Purmorphamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0483367108 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Purmorphamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20415293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PURMORPHAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PB12M2F8KY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Purmorphamine's primary mechanism of action?

A: this compound acts as a small-molecule agonist of the Smoothened (Smo) receptor, a key component of the Hedgehog (Hh) signaling pathway. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]

Q2: How does this compound binding to Smo influence the Hh pathway?

A: By binding to Smo, this compound activates the pathway, ultimately leading to the activation and nuclear translocation of Gli transcription factors, particularly Gli1 and Gli2. [, , , , , , ] These transcription factors regulate the expression of various genes involved in cell proliferation, differentiation, and tissue development. [, , , , , , , , , ]

Q3: What are the downstream effects of this compound-mediated Hh pathway activation?

A3: The specific downstream effects depend on the cell type and context. Research suggests that this compound can influence:

- Osteogenesis: Promoting osteoblast differentiation and matrix mineralization in mesenchymal stem cells, contributing to bone formation and regeneration. [, , , , , ]

- Neuroprotection: Protecting dopaminergic neurons, attenuating neuroinflammation, and improving motor function in Parkinson's disease models. []

- Neural Stem Cell Fate: Promoting neural stem cell proliferation, influencing their differentiation into various neuronal subtypes (e.g., motor neurons), and impacting synaptic plasticity. [, , , , , ]

- Other Effects: Modulating fibroblast-like synoviocyte activity in rheumatoid arthritis, impacting pulmonary vascular development, and influencing cell fate decisions in various other contexts. [, , , ]

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C19H20N4O, and its molecular weight is 320.39 g/mol.

Q5: Is spectroscopic data available for this compound?

A5: While the provided research excerpts do not include specific spectroscopic data, this information can likely be found in chemical databases or the compound's supplier documentation.

Q6: Has this compound's performance been evaluated in different biological systems?

A: Yes, this compound has been studied in various in vitro and in vivo models, including cell cultures of different origins (e.g., mesenchymal stem cells, microglia, neural stem cells) and animal models of diseases such as Parkinson's disease, rheumatoid arthritis, and ischemic stroke. [, , , , , , ]

Q7: Does this compound exhibit any catalytic properties?

A: No, this compound primarily functions as a receptor agonist rather than a catalyst. Its role is to bind to and activate the Smo receptor, initiating a signaling cascade, not to directly catalyze chemical reactions. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]

Q8: Have computational methods been used to study this compound?

A: One study mentioned using virtual ligand-based screening to identify this compound analogs with potential osteoinductive properties. [] This suggests that computational chemistry techniques, such as molecular docking and virtual screening, can be valuable for exploring this compound's interactions and identifying novel derivatives.

Q9: How do structural modifications to this compound influence its activity?

A: While specific SAR studies were not detailed in the provided research, one study identified this compound analogs with varying effects on osteogenic differentiation. [] This highlights the potential of modifying this compound's structure to fine-tune its activity, potency, and selectivity for specific therapeutic applications.

Q10: Is there information about SHE regulations specific to this compound?

A10: The provided research focuses on the compound's scientific aspects. Information regarding specific SHE regulations and guidelines would need to be obtained from relevant regulatory bodies and safety data sheets.

Q11: What is known about the absorption, distribution, metabolism, and excretion (ADME) of this compound?

A11: Detailed ADME data was not presented in the provided research excerpts. Further investigation is needed to understand the compound's pharmacokinetic properties comprehensively.

Q12: What in vitro assays have been used to study this compound's effects?

A: Researchers have employed various in vitro assays, including cell proliferation assays (MTT, CCK8), cell cycle analysis, migration assays (Transwell), immunocytochemistry, RT-qPCR, Western blotting, and alkaline phosphatase activity assays. [, , , , , , , , , , , , ] These assays help assess this compound's impact on cell viability, differentiation, gene and protein expression, and specific cellular functions.

Q13: Which animal models have been used to investigate this compound's therapeutic potential?

A13: Research has utilized animal models of:

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.